molecular formula C12H11F3O4 B6318481 2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate CAS No. 709025-80-9

2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate

Cat. No. B6318481
CAS RN: 709025-80-9
M. Wt: 276.21 g/mol
InChI Key: BEYINFYKQFJAMO-UHFFFAOYSA-N
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Description

2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate (TFMBA) is an organic compound belonging to the class of esters. It is a colorless, low-volatility liquid with a strong odor and is often used as a flavoring agent, fragrance, and solvent in various industries. TFMBA has been studied for its potential use in a variety of applications, including synthesis methods, scientific research applications, and biochemical and physiological effects.

Scientific Research Applications

2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate has been studied for its potential use in a variety of scientific research applications. The compound has been used as a model compound for studying the mechanism of action of esterase enzymes and as a substrate for the development of enzyme-based biosensors. Additionally, 2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the transmission of nerve signals. 2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate has also been used to study the effects of fluorine-containing compounds on the environment.

Mechanism of Action

The mechanism of action of 2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate is not fully understood. It is believed that the compound is hydrolyzed by esterase enzymes, which break the ester bond and release the two components of the molecule. These components are then further metabolized by other enzymes. Additionally, 2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate is thought to inhibit the enzyme acetylcholinesterase, which is involved in the transmission of nerve signals.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate are not well understood. The compound is believed to be rapidly metabolized in the body and is not thought to accumulate in tissues. However, studies in animals have shown that 2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate can cause an increase in heart rate, as well as changes in blood pressure and respiration. Additionally, the compound has been found to be toxic to certain aquatic organisms at high concentrations.

Advantages and Limitations for Lab Experiments

2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and purify, and it is relatively non-toxic. Additionally, the compound has a low vapor pressure, making it suitable for use in volatile solvent systems. The main limitation of 2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate is that it is not very soluble in water, which can limit its use in aqueous systems.

Future Directions

There are several potential future directions for the use of 2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate. The compound could be used to study the effects of fluorine-containing compounds on the environment, as well as the mechanism of action of esterase enzymes. Additionally, the compound could be used to develop enzyme-based biosensors and to study the effects of trifluoromethyl compounds on the body. Finally, 2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate could be used to develop new drugs and therapeutic agents.

Synthesis Methods

2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate is synthesized through a multi-step process involving the reaction of trifluoroacetic anhydride with 4-(trifluoromethyl)benzyl alcohol in the presence of a base, such as potassium carbonate, and a catalyst, such as pyridine. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product. The reaction mixture is then cooled and the product is extracted with ethyl acetate, followed by purification and distillation to obtain the desired compound.

properties

IUPAC Name

[2-acetyloxy-4-(trifluoromethyl)phenyl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O4/c1-7(16)18-6-9-3-4-10(12(13,14)15)5-11(9)19-8(2)17/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYINFYKQFJAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(C=C(C=C1)C(F)(F)F)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Acetyloxy)-4-(trifluoromethyl)benzyl acetate

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